
N-ethyl-3,3-dimethyl-N-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-3,3-dimethyl-N-phenylbutanamide, also known as EPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of N-ethyl-3,3-dimethyl-N-phenylbutanamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, including dopamine, serotonin, and glutamate. N-ethyl-3,3-dimethyl-N-phenylbutanamide has been shown to have a high affinity for sigma-1 receptors, which are involved in various cellular processes including calcium signaling and oxidative stress. N-ethyl-3,3-dimethyl-N-phenylbutanamide may also have antioxidant properties, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-ethyl-3,3-dimethyl-N-phenylbutanamide has been shown to have a range of biochemical and physiological effects in animal models. In addition to its neuroprotective and analgesic effects, N-ethyl-3,3-dimethyl-N-phenylbutanamide has been shown to have anti-inflammatory effects and may have potential applications in treating inflammatory diseases such as rheumatoid arthritis. N-ethyl-3,3-dimethyl-N-phenylbutanamide has also been shown to have anticonvulsant effects, which could make it a potential treatment for epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-ethyl-3,3-dimethyl-N-phenylbutanamide in lab experiments is its high purity, which allows for accurate and reproducible results. N-ethyl-3,3-dimethyl-N-phenylbutanamide is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using N-ethyl-3,3-dimethyl-N-phenylbutanamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-ethyl-3,3-dimethyl-N-phenylbutanamide. One area of interest is its potential as a novel analgesic agent, with further studies needed to determine its safety and efficacy in humans. Another area of interest is its potential as a neuroprotective agent, with further studies needed to elucidate its mechanism of action and potential therapeutic applications in treating neurodegenerative diseases. Additionally, N-ethyl-3,3-dimethyl-N-phenylbutanamide could be further studied for its anti-inflammatory and anticonvulsant effects, with potential applications in treating a range of diseases.
Synthesemethoden
N-ethyl-3,3-dimethyl-N-phenylbutanamide can be synthesized through a multistep process starting with the reaction of benzene with ethylmagnesium bromide to form ethylbenzene. This is followed by a Friedel-Crafts acylation reaction with 3,3-dimethylbutyryl chloride to form N-ethyl-3,3-dimethylbutanamide. Finally, the addition of phenylmagnesium bromide leads to the formation of N-ethyl-3,3-dimethyl-N-phenylbutanamide.
Wissenschaftliche Forschungsanwendungen
N-ethyl-3,3-dimethyl-N-phenylbutanamide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, N-ethyl-3,3-dimethyl-N-phenylbutanamide has been shown to have neuroprotective effects and may have potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, N-ethyl-3,3-dimethyl-N-phenylbutanamide has been studied for its potential as a novel analgesic agent, with promising results in animal models. In toxicology, N-ethyl-3,3-dimethyl-N-phenylbutanamide has been used as a reference compound for the development of analytical methods for detecting drugs and other compounds in biological matrices.
Eigenschaften
Produktname |
N-ethyl-3,3-dimethyl-N-phenylbutanamide |
|---|---|
Molekularformel |
C14H21NO |
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
N-ethyl-3,3-dimethyl-N-phenylbutanamide |
InChI |
InChI=1S/C14H21NO/c1-5-15(12-9-7-6-8-10-12)13(16)11-14(2,3)4/h6-10H,5,11H2,1-4H3 |
InChI-Schlüssel |
NAIVZXMERBBQII-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)CC(C)(C)C |
Kanonische SMILES |
CCN(C1=CC=CC=C1)C(=O)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-1-adamantanecarboxamide](/img/structure/B262150.png)

![5-(4-methylphenyl)-4-({(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B262154.png)
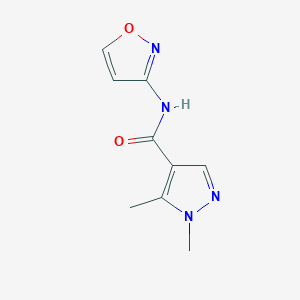
![2-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B262158.png)
methanone](/img/structure/B262159.png)
![3-{5-bromo-3-nitro-1H-1,2,4-triazol-1-yl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B262161.png)
![2-bromo-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B262164.png)
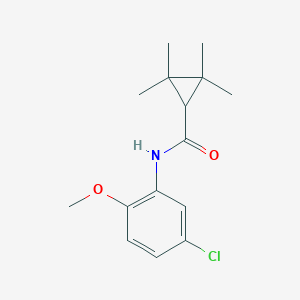
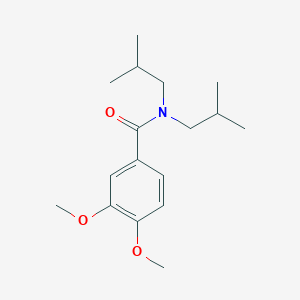
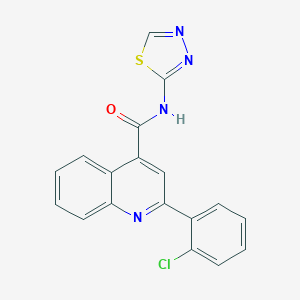
![2-[(Cyclohexylmethyl)amino]-1-phenylethanol](/img/structure/B262169.png)
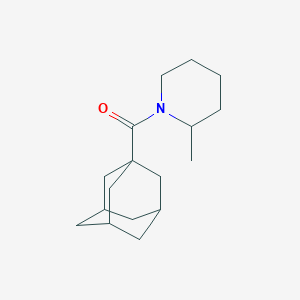
![N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxyacetamide](/img/structure/B262171.png)